molecular formula C6H9NO2 B15211026 3,4-Dihydro-2H-pyran-2-carboxamide CAS No. 49831-28-9

3,4-Dihydro-2H-pyran-2-carboxamide

Cat. No.: B15211026
CAS No.: 49831-28-9
M. Wt: 127.14 g/mol
InChI Key: ARLWMQMHHIPRCO-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyran-2-carboxamide is a heterocyclic organic compound with a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyran-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 3,4-Dihydro-2H-pyran with an appropriate amide source under controlled conditions. For example, the reaction of 3,4-Dihydro-2H-pyran with ammonia or primary amines can yield the desired carboxamide product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3,4-Dihydro-2H-pyran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It finds applications in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A related compound with similar structural features but lacking the carboxamide group.

    2,3-Dihydro-4H-pyran: Another isomer with a different arrangement of the double bond and oxygen atom.

    Tetrahydropyran: A fully saturated analog with no double bonds.

Uniqueness

3,4-Dihydro-2H-pyran-2-carboxamide is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its carboxamide group allows for a range of chemical modifications and interactions that are not possible with its analogs .

Properties

CAS No.

49831-28-9

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3,4-dihydro-2H-pyran-2-carboxamide

InChI

InChI=1S/C6H9NO2/c7-6(8)5-3-1-2-4-9-5/h2,4-5H,1,3H2,(H2,7,8)

InChI Key

ARLWMQMHHIPRCO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC=C1)C(=O)N

Origin of Product

United States

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